1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone

Description

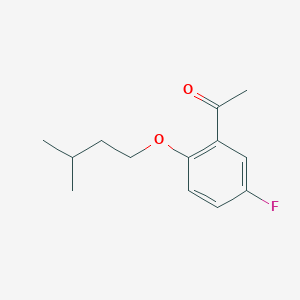

1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with a fluorine atom at the 5-position and an isopentyloxy group (3-methylbutoxy) at the 2-position. The ethanone moiety (acetyl group) is attached to the aromatic ring, contributing to its lipophilicity and reactivity. This compound is structurally related to bioactive molecules, particularly those targeting antifungal, antimicrobial, and central nervous system pathways . Its molecular formula is C₁₃H₁₇FO₂, with a molecular weight of 224.27 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name |

1-[5-fluoro-2-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-9(2)6-7-16-13-5-4-11(14)8-12(13)10(3)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPPEDZNPKQORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article outlines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorine atom and an isopentyloxy group, which contribute to its unique chemical properties. These modifications can influence the compound's reactivity and binding affinity to various biological targets, potentially modulating biochemical pathways.

Research indicates that this compound interacts with specific molecular targets, leading to therapeutic effects. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane permeability and bioavailability. The isopentyloxy group may also play a role in enhancing the compound's interactions with target proteins.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds, suggesting that this compound may exhibit significant antitumor properties. For instance, flavonoids with structural similarities have been shown to inhibit key enzymes involved in tumorigenesis, such as protein kinases and cyclin-dependent kinases (CDKs). These compounds often induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Type | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Genkwanin | HepG-2 (liver cancer) | 22.5 | PI3K/AKT signaling pathway inhibition |

| Flavopiridol | Acute myeloid leukemia | Submicromolar | CDK inhibition leading to apoptosis |

| 1-(5-F)-2-(isopent)-Ethanone | TBD | TBD | TBD |

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial properties .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| 1-(5-F)-2-(isopent)-Ethanone | Staphylococcus aureus | 2 |

| Escherichia coli | 4 | |

| Salmonella gallinarum | 0.125 |

Case Studies

A recent study investigated the pharmacokinetics of structurally similar compounds in vivo, revealing significant tissue accumulation in organs such as the liver and kidneys after administration. This suggests that this compound may also exhibit similar pharmacokinetic behaviors, which could influence its therapeutic efficacy and safety profile .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Its structure allows it to interact with bacterial efflux pumps, which are often responsible for antibiotic resistance. By inhibiting these pumps, the compound can enhance the effectiveness of existing antibiotics, making it a valuable candidate in the fight against resistant bacterial infections .

Pharmacological Studies

Pharmacokinetic profiling indicates that compounds similar to this compound can achieve significant concentrations in organs such as the liver and kidneys after administration. This accumulation suggests potential therapeutic applications in targeting infections localized in these organs .

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as a key intermediate in the synthesis of various organic compounds. Its unique functional groups facilitate further chemical modifications, making it a versatile building block in organic synthesis. For example, it can be used to synthesize more complex structures through reactions such as nucleophilic substitutions or coupling reactions .

Catalytic Reactions

The compound has also been explored in catalytic reactions, particularly those involving transition metals. Its ability to stabilize certain intermediates makes it useful in reactions aimed at producing other valuable chemical entities .

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. This activity positions it as a candidate for further investigation in cancer therapeutics .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances has led to investigations into its effects on central nervous system disorders. Initial findings suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(5-Fluoro-2-(isopentyloxy)phenyl)ethanone, highlighting differences in substituents, molecular properties, and biological activities:

Structural and Functional Insights:

Substituent Effects on Lipophilicity and Bioactivity :

- The isopentyloxy group in the target compound increases lipophilicity compared to shorter alkoxy chains (e.g., isobutoxy in ) or hydroxyl groups (). This enhances membrane permeability, a critical factor for antimicrobial and antifungal activity .

- Fluorine vs. Chlorine : The 5-fluoro substituent in the target compound reduces metabolic degradation compared to chloro analogs (e.g., ), improving bioavailability .

Antifungal and Antimicrobial Trends: Compounds with alkoxy or aryloxy groups (e.g., phenoxy in ) show moderate to high antifungal activity, while hydroxy derivatives () are often precursors for further functionalization.

Synthetic Accessibility: Chloro and methoxy-substituted acetophenones () are synthesized via Friedel-Crafts acylation, a method likely applicable to the target compound.

Key Research Findings:

- Antifungal Activity: The trifluoro derivative () and benzylideneamino analog () highlight the importance of electron-withdrawing groups and aromatic moieties in enhancing activity against Fusarium and Helminthosporium species.

- Structural Optimization: Substituting the hydroxyl group in 1-(5-Fluoro-2-hydroxyphenyl)ethanone with isopentyloxy improves lipophilicity, a strategy used in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.